![molecular formula C17H20Cl2N2O3 B5641782 4-[1-(3,5-dichloro-4-methylbenzoyl)-L-prolyl]morpholine](/img/structure/B5641782.png)
4-[1-(3,5-dichloro-4-methylbenzoyl)-L-prolyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "4-[1-(3,5-dichloro-4-methylbenzoyl)-L-prolyl]morpholine" is a part of a broader class of molecules that incorporate morpholine, a versatile heterocycle used extensively in chemical synthesis. Morpholine derivatives are known for their varied biological activities and applications in different fields of chemistry and pharmacology. Although the specific compound is not directly mentioned in the available literature, the insights from related morpholine derivatives can shed light on its potential characteristics and applications.
Synthesis Analysis
Morpholine derivatives are typically synthesized through multi-step chemical reactions involving the initial formation of morpholine frameworks followed by functionalization at various positions. For example, Duan et al. (2014) describe the synthesis of a morpholine derivative through a two-step process, highlighting the importance of selecting appropriate starting materials and reaction conditions to achieve the desired chemical structure (Duan et al., 2014).
Molecular Structure Analysis
X-ray crystallography is a common technique used to elucidate the molecular structure of morpholine derivatives. The crystal structure analysis provides insights into the arrangement of atoms, molecular geometry, and intermolecular interactions, which are crucial for understanding the compound's properties and reactivity. For instance, the study by Taylor Chin et al. (2010) demonstrates the use of X-ray structural analysis to determine the geometry of the N―N double bond and the partial delocalization across the molecule, which are essential features influencing the compound's behavior (Taylor Chin et al., 2010).
Chemical Reactions and Properties
Morpholine derivatives participate in various chemical reactions, including nucleophilic substitution, coupling reactions, and more, which allow for further modifications of the molecule. The reactivity of such compounds is influenced by the presence of functional groups and the overall molecular structure. For example, the work by Mamatha S.V et al. (2019) describes the synthesis of a morpholine derivative and its subsequent evaluation for biological activity, showcasing the versatility of morpholine derivatives in chemical synthesis and their potential for producing biologically active molecules (Mamatha S.V et al., 2019).
作用机制
安全和危害
未来方向
The future directions for research or applications involving this compound would depend on its properties and potential uses. Given the prevalence of morpholine and benzoyl groups in pharmaceuticals and other biologically active compounds, it’s possible that this compound could have interesting biological activities worth exploring .
属性
IUPAC Name |
[(2S)-1-(3,5-dichloro-4-methylbenzoyl)pyrrolidin-2-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2O3/c1-11-13(18)9-12(10-14(11)19)16(22)21-4-2-3-15(21)17(23)20-5-7-24-8-6-20/h9-10,15H,2-8H2,1H3/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVFREILPAUJIV-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)N2CCCC2C(=O)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1Cl)C(=O)N2CCC[C@H]2C(=O)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(3,5-dichloro-4-methylbenzoyl)-L-prolyl]morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

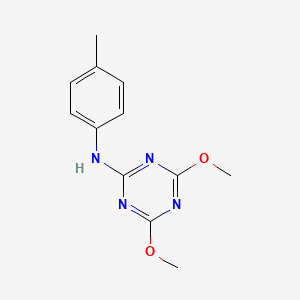
![(3R*,5R*)-N-[1-(2-methylbenzyl)cyclopropyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5641710.png)
![2-{2-[2-(2-methoxyethyl)morpholin-4-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5641724.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzamide](/img/structure/B5641735.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5641737.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B5641743.png)
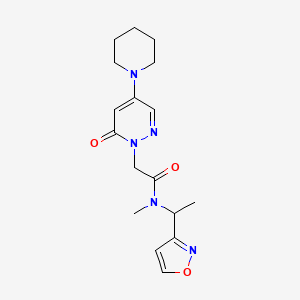
![2-(1H-benzimidazol-2-yl)-3-[(3-chloro-2-methylphenyl)amino]acrylonitrile](/img/structure/B5641752.png)
![2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one](/img/structure/B5641758.png)
![3,5-dichloro-4-methyl-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]benzamide](/img/structure/B5641766.png)
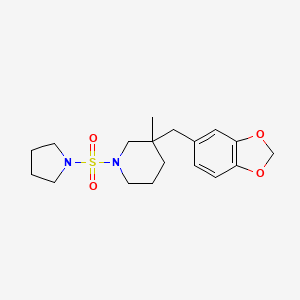
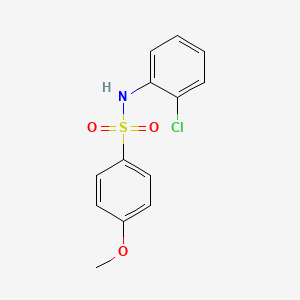
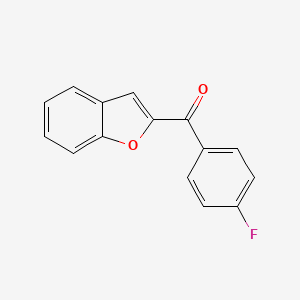
![2-[(4-morpholinylcarbonyl)amino]phenyl 4-morpholinecarboxylate](/img/structure/B5641784.png)